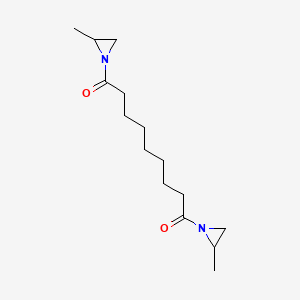
1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) is an organic compound with the molecular formula C₁₄H₂₆N₂O₂ It is characterized by the presence of two aziridine rings connected by a nonane chain with two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) typically involves the following steps:
Formation of the Nonane Chain: The nonane chain with two ketone groups can be synthesized through the oxidation of a suitable precursor, such as 1,9-nonanediol, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of Aziridine Rings: The aziridine rings are introduced through a nucleophilic substitution reaction. This involves the reaction of the nonane chain with 2-methylaziridine in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large-scale oxidation of 1,9-nonanediol using industrial oxidizing agents.
Continuous Flow Reaction:
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases for Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Compounds with substituted aziridine rings.
Applications De Recherche Scientifique
1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) has several scientific research applications:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of polymers.
Medicinal Chemistry: Investigated for potential use in drug delivery systems due to its unique structure.
Material Science: Employed in the development of advanced materials with specific mechanical properties.
Mécanisme D'action
The mechanism of action of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) involves its ability to form covalent bonds with other molecules. The aziridine rings are highly reactive and can open up to form bonds with nucleophiles. This reactivity is exploited in various applications, such as cross-linking in polymer chemistry and drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,9-Dioxononane-1,9-diyl)bis(aziridine): Similar structure but without the methyl groups on the aziridine rings.
1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-ethylaziridine): Similar structure with ethyl groups instead of methyl groups on the aziridine rings.
Uniqueness
1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) is unique due to the presence of methyl groups on the aziridine rings, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in applications where specific reactivity and properties are desired.
Propriétés
Numéro CAS |
72797-24-1 |
|---|---|
Formule moléculaire |
C15H26N2O2 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
1,9-bis(2-methylaziridin-1-yl)nonane-1,9-dione |
InChI |
InChI=1S/C15H26N2O2/c1-12-10-16(12)14(18)8-6-4-3-5-7-9-15(19)17-11-13(17)2/h12-13H,3-11H2,1-2H3 |
Clé InChI |
ACWZISJYAYAEPT-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1C(=O)CCCCCCCC(=O)N2CC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


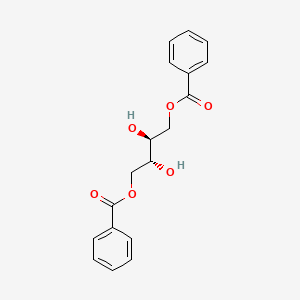
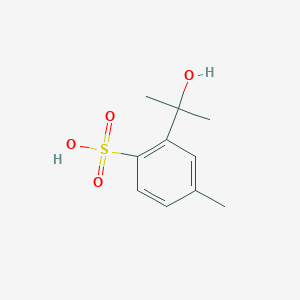

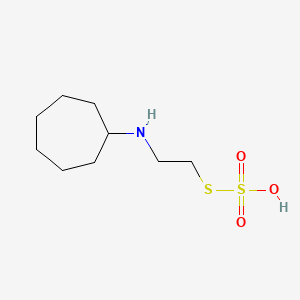

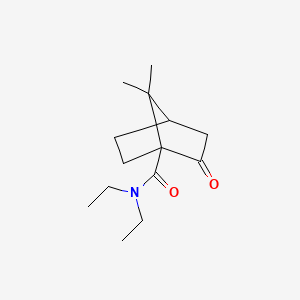
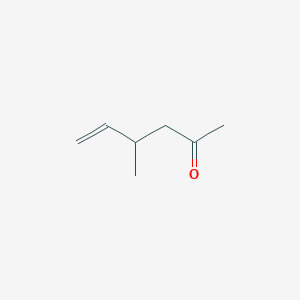

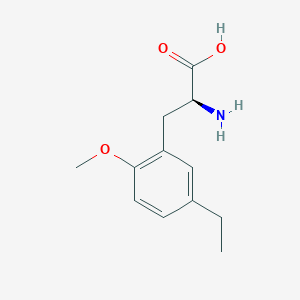
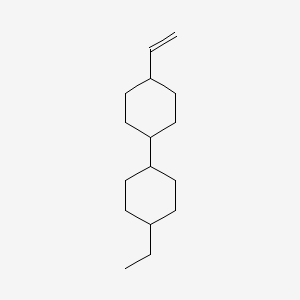

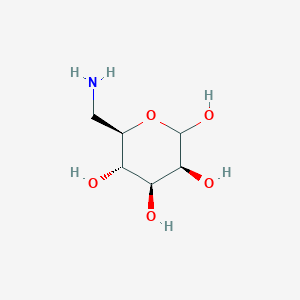

![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
